

Navigating the Research Landscape of 1,1-Dimethoxyoctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dimethoxyoctane**

Cat. No.: **B154995**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity, and core research applications of **1,1-Dimethoxyoctane** (CAS No. 10022-28-3). While primarily recognized for its role in the flavor and fragrance industry, its utility as a protective group in complex organic synthesis presents significant value for researchers in drug discovery and development. This document details its chemical properties, commercial sourcing, and established experimental protocols for its application and removal, alongside methods for purity analysis.

Commercial Availability and Purity

1,1-Dimethoxyoctane, also known as octanal dimethyl acetal, is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 99%, catering to different research and development needs. The compound is offered in various quantities, from grams to kilograms, ensuring a steady supply for both laboratory-scale synthesis and larger-scale production.

Below is a summary of representative commercial suppliers and their typical product specifications.

Supplier	Purity	Available Quantities
Maya High Purity Chemicals	>95.0% (GC)	25 g, 100 g
Shanghai T&W Pharmaceutical Co., Ltd.	98%	500 mg, 5 g, 10 g, 25 kg, 50 kg
T&W GROUP	98%	Custom Packaging
J & K SCIENTIFIC LTD.	98.0% (GC)	25 mL
Meryer (Shanghai) Chemical Technology Co., Ltd.	>98.0% (GC)	Custom Packaging
TCI (Shanghai) Development Co., Ltd.	>98.0% (GC)	25 mL
Energy Chemical	95%	25 mL

Physicochemical Properties

Understanding the physical and chemical properties of **1,1-Dimethoxyoctane** is crucial for its effective use in research.

Property	Value
Molecular Formula	C ₁₀ H ₂₂ O ₂
Molecular Weight	174.28 g/mol [1]
Appearance	Colorless liquid [2]
Odor	Green, woody, citrusy [2]
Boiling Point	206-207 °C (lit.) [2]
Density	0.851 g/mL at 25 °C (lit.) [2]
Solubility	Practically insoluble in water; soluble in alcohol and oils. [2]
Refractive Index	n _{20/D} 1.416 (lit.) [2]

Core Research Application: Aldehyde Protection in Organic Synthesis

In the realm of drug development and complex molecule synthesis, the primary application of **1,1-Dimethoxyoctane** is as a protecting group for the aldehyde functional group. The acetal linkage is stable under neutral to basic conditions, allowing for chemical modifications on other parts of a molecule without affecting the aldehyde. The aldehyde can be readily regenerated under mild acidic conditions.

Experimental Protocol: Protection of an Aldehyde

This protocol describes the formation of a dimethyl acetal from an aldehyde using a method analogous to the synthesis of similar acetals.

Materials:

- Aldehyde (1.0 eq)
- Methanol (anhydrous, as solvent and reactant)
- An acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), dry HCl)
- Anhydrous sodium carbonate or other suitable base for neutralization
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

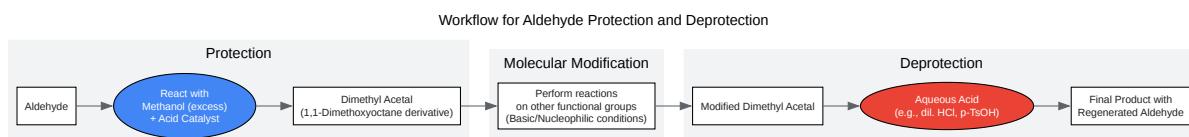
Procedure:

- To a solution of the aldehyde in anhydrous methanol, add a catalytic amount of the acid catalyst at room temperature.

- Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, neutralize the acid catalyst by adding anhydrous sodium carbonate until effervescence ceases.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl acetal.
- If necessary, purify the product by distillation or column chromatography.

Experimental Protocol: Deprotection of the Dimethyl Acetal

This protocol outlines the hydrolysis of the dimethyl acetal to regenerate the parent aldehyde.

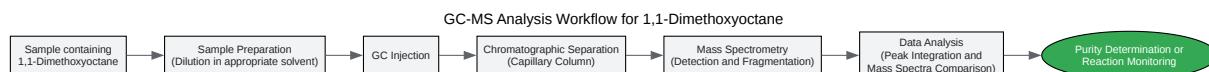

Materials:

- Dimethyl acetal (1.0 eq)
- Acetone and water (e.g., 10:1 v/v)
- Acid catalyst (e.g., p-TsOH, dilute HCl)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

- Dissolve the dimethyl acetal in a mixture of acetone and water.
- Add a catalytic amount of the acid catalyst.
- Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
- Neutralize the acid catalyst by adding a saturated aqueous sodium bicarbonate solution.
- Remove the acetone under reduced pressure.
- Extract the aqueous layer with an organic solvent.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

Logical Workflow for Aldehyde Protection and Deprotection


[Click to download full resolution via product page](#)

Caption: General workflow for utilizing a dimethyl acetal as a protecting group.

Analytical Methods for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for determining the purity of **1,1-Dimethoxyoctane** and for monitoring reaction progress.

GC-MS Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of **1,1-Dimethoxyoctane** using GC-MS.

Potential in Drug Delivery and Future Research Directions

While specific research on **1,1-Dimethoxyoctane** in drug delivery or its interaction with signaling pathways is currently limited in publicly available literature, the broader class of acetals holds promise in these areas.

Acetal Linkages in Prodrugs: Acetals are known to be pH-sensitive, hydrolyzing under the mildly acidic conditions found in tumor microenvironments or within cellular endosomes and lysosomes.^{[3][4]} This property makes them attractive as cleavable linkers in prodrug design.^[5] ^[6] A therapeutic agent can be masked with a moiety attached via an acetal linkage, rendering it inactive and potentially improving its solubility or pharmacokinetic profile. Upon reaching the target acidic environment, the acetal is cleaved, releasing the active drug.

Future Research: The long alkyl chain of **1,1-Dimethoxyoctane** could be explored for its potential to influence the lipophilicity and membrane permeability of drug conjugates. Research in this area could involve synthesizing prodrugs of known therapeutic agents using **1,1-Dimethoxyoctane** or similar long-chain acetals and evaluating their release profiles and biological activity.

Note on Signaling Pathways: Currently, there is no direct evidence to support the involvement of **1,1-Dimethoxyoctane** in specific cellular signaling pathways. Any depiction of such a

pathway would be speculative. Future research may uncover interactions of this molecule or its metabolites with cellular targets.

In conclusion, **1,1-Dimethoxyoctane** is a commercially accessible and high-purity chemical with well-established applications as a protecting group in organic synthesis. Its potential in the development of novel drug delivery systems, based on the pH-sensitive nature of its acetal group, warrants further investigation by the research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dimethoxyoctane | C10H22O2 | CID 61431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Dimethoxyoctane CAS#: 10022-28-3 [chemicalbook.com]
- 3. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Synthesis of an acid-labile polymeric prodrug DOX-acetal-PEG-acetal-DOX with high drug loading content for pH-triggered intracellular drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Navigating the Research Landscape of 1,1-Dimethoxyoctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154995#commercial-availability-and-purity-of-1-1-dimethoxyoctane-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com